molecular formula C11H8FN3O2 B083717 N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide CAS No. 10357-07-0

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Cat. No.: B083717
CAS No.: 10357-07-0
M. Wt: 233.20 g/mol
InChI Key: KCUPNJVFRBGYFW-UHFFFAOYSA-N
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Description

Amphotericin B is a natural product derived from Streptomyces nodosus. It has been widely used as an antifungal agent due to its potent activity against fungal infections. The compound irreversibly binds to ergosterol , a key component of fungal cell membranes, disrupting their integrity and leading to cell death. Its unique structure and mechanism of action make it a valuable therapeutic option.

Preparation Methods

Amphotericin B can be synthesized through several routes, including fermentation and chemical synthesis. Here are the primary methods:

  • Fermentation: : The natural production of Amphotericin B involves cultivating Streptomyces nodosus in a suitable medium. The microorganism produces the compound, which can then be isolated and purified.

  • Chemical Synthesis: : Chemical synthesis of Amphotericin B is complex due to its intricate structure. researchers have developed synthetic routes to access the compound. These methods often involve multiple steps and protective groups.

Chemical Reactions Analysis

Amphotericin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituent groups can be introduced or replaced.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents). Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Amphotericin B finds applications in several fields:

    Clinical Medicine: It treats severe fungal infections, such as invasive candidiasis, aspergillosis, and cryptococcosis.

    Research: Scientists use it to study fungal cell membranes, drug resistance, and antifungal mechanisms.

    Biotechnology: It serves as a tool for studying membrane permeability and lipid interactions.

Mechanism of Action

Amphotericin B’s primary target is ergosterol. By binding to ergosterol in fungal cell membranes, it disrupts membrane integrity, leading to ion leakage and cell death. The compound also affects host immune responses and cytokine release.

Comparison with Similar Compounds

Amphotericin B stands out due to its unique structure and broad antifungal spectrum. Similar compounds include:

    Nystatin: Another polyene antifungal targeting ergosterol.

    Natamycin: Used in ophthalmic and food applications.

    Ketoconazole: An azole antifungal with a different mechanism of action.

Remember that Amphotericin B’s clinical use is limited by its toxicity, especially when administered intravenously. its effectiveness against life-threatening fungal infections makes it a crucial therapeutic option

Properties

IUPAC Name

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUPNJVFRBGYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326333
Record name N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10357-07-0
Record name 10357-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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